molecular formula C23H16N2 B15043886 1-Methyl-3-(2-quinolyl)benzo[f]quinoline

1-Methyl-3-(2-quinolyl)benzo[f]quinoline

Cat. No.: B15043886
M. Wt: 320.4 g/mol
InChI Key: WSKHVYBKXPFYQZ-UHFFFAOYSA-N
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Description

2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-{1-METHYLBENZO[F]QUINOLIN-3-YL}QUINOLINE stands out due to its unique fused ring structure, which imparts distinct photophysical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

1-methyl-3-quinolin-2-ylbenzo[f]quinoline

InChI

InChI=1S/C23H16N2/c1-15-14-22(20-12-11-17-7-3-5-9-19(17)24-20)25-21-13-10-16-6-2-4-8-18(16)23(15)21/h2-14H,1H3

InChI Key

WSKHVYBKXPFYQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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